molecular formula C10H18O2 B12791299 1,5,7,7-Tetramethyl-6,8-dioxabicyclo[3.2.1]octane CAS No. 137720-42-4

1,5,7,7-Tetramethyl-6,8-dioxabicyclo[3.2.1]octane

Cat. No.: B12791299
CAS No.: 137720-42-4
M. Wt: 170.25 g/mol
InChI Key: PUFFWQKDMLTJJY-UHFFFAOYSA-N
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Description

6,8-Dioxabicyclo(3.2.1)octane, 1,5,7,7-tetramethyl- is a bicyclic acetal compound known for its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dioxabicyclo(3.2.1)octane, 1,5,7,7-tetramethyl- typically involves multiple steps starting from simpler precursors. One common method involves the reaction of 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer) through a series of six reaction steps . The reaction conditions often require the use of strong Lewis acids such as antimony pentafluoride and antimony pentachloride as initiators, and the reactions are carried out in dichloromethane at low temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes and ensuring the availability of necessary reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

6,8-Dioxabicyclo(3.2.1)octane, 1,5,7,7-tetramethyl- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and specific catalysts like antimony pentafluoride. The reactions are typically carried out in solvents such as dichloromethane and under controlled temperature conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, ring-opening polymerization of the compound can yield polyacetals with specific structural units .

Scientific Research Applications

6,8-Dioxabicyclo(3.2.1)octane, 1,5,7,7-tetramethyl- has several scientific research applications:

Mechanism of Action

The mechanism by which 6,8-Dioxabicyclo(3.2.1)octane, 1,5,7,7-tetramethyl- exerts its effects involves its reactivity with various reagents and catalysts. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in polymerization reactions, the compound acts as a monomer that forms long polymer chains through ring-opening mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dioxabicyclo(3.2.1)octane, 1,5,7,7-tetramethyl- is unique due to its specific substituents and the resulting chemical properties.

Properties

CAS No.

137720-42-4

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

1,5,7,7-tetramethyl-6,8-dioxabicyclo[3.2.1]octane

InChI

InChI=1S/C10H18O2/c1-8(2)9(3)6-5-7-10(4,11-8)12-9/h5-7H2,1-4H3

InChI Key

PUFFWQKDMLTJJY-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CCCC(O1)(O2)C)C)C

Origin of Product

United States

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